molecular formula C25H22N2O2 B15017767 3'-hydroxy-2-methyl-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-2-methyl-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B15017767
M. Wt: 382.5 g/mol
InChI Key: DVMNMCGBOMOJDV-UHFFFAOYSA-N
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Description

3’-hydroxy-2-methyl-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-2-methyl-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with benzyl halides under basic conditions, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’-hydroxy-2-methyl-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3’-hydroxy-2-methyl-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3’-hydroxy-2-methyl-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and indole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to the observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-methyl-4H-pyran-4-one: Known for its sweet caramel odor and used as a flavor enhancer.

    3-hydroxy-2-methylpentanal: A simple aldehyde with applications in organic synthesis.

Uniqueness

3’-hydroxy-2-methyl-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its complex structure, which combines indole and benzyl groups, providing a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C25H22N2O2/c1-16-9-3-4-10-18(16)15-27-22-14-8-6-12-20(22)25(29,24(27)28)23-17(2)26-21-13-7-5-11-19(21)23/h3-14,26,29H,15H2,1-2H3

InChI Key

DVMNMCGBOMOJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O

Origin of Product

United States

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